4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
Description
The compound 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide features a benzamide core linked to a 3-cyano-4,5-dimethylthiophen-2-yl group and a sulfonamide-substituted azepane ring.
Key structural attributes:
- Sulfonamide group: The azepane-1-ylsulfonyl moiety may enhance solubility and binding affinity through polar interactions.
- Thiophene substituents: The 3-cyano and 4,5-dimethyl groups on the thiophene ring likely influence electronic and steric properties, affecting target engagement.
- Benzamide backbone: A common pharmacophore in kinase inhibitors and antifungal agents .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-15(2)27-20(18(14)13-21)22-19(24)16-7-9-17(10-8-16)28(25,26)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFOXHADXTWBKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzamide derivatives:
*Estimated based on structural similarity; †Predicted; ‡Calculated from functional groups.
Key Observations:
- Lipophilicity : The target compound’s predicted XLogP3 (~3.5) is intermediate between LMM11 (4.1) and the dihydrothiazol analog (2.0), suggesting moderate membrane permeability .
- Hydrogen Bonding: The thiophene-cyano group increases hydrogen bond acceptors compared to acetamide analogs (e.g., 3 vs. 7 acceptors in the target) .
- Steric Effects : The azepane ring (7-membered) may confer greater conformational flexibility than cyclohexyl or rigid triazole systems .
Spectral and Analytical Data
- IR Spectroscopy : Sulfonamide analogs (e.g., Compounds 7–9) show C=S stretching at 1247–1255 cm⁻¹, while hydrazinecarbothioamides exhibit C=O bands at 1663–1682 cm⁻¹ .
- NMR : Aromatic protons in the thiophene and benzamide regions would likely resonate at δ 7.0–8.5 ppm, comparable to ’s acetamide analog .
Q & A
Basic: What are the key functional groups in this compound, and how do they influence its reactivity in medicinal chemistry studies?
Answer:
The compound contains three critical functional groups:
- Azepane-sulfonyl group : Enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes) via the sulfonyl oxygen atoms .
- 3-Cyano-4,5-dimethylthiophene : The cyano group increases electrophilicity, while the methyl groups sterically modulate interactions with hydrophobic binding pockets .
- Benzamide core : Acts as a scaffold for conjugation with other pharmacophores and participates in π-π stacking interactions .
Methodological Insight : Characterize these groups via FT-IR spectroscopy (to confirm sulfonyl S=O stretches at ~1350 cm⁻¹ and cyano C≡N at ~2250 cm⁻¹) and NMR (to resolve methyl protons at δ ~1.2–1.5 ppm) .
Basic: What synthetic routes are recommended for preparing this compound with high purity?
Answer:
A validated multi-step synthesis involves:
Thiophene ring formation : Cyclize 3-cyano-4,5-dimethylthiophen-2-amine with α-haloketones under reflux (e.g., DMF, 80°C, 12 hours) .
Sulfonylation : React the thiophene intermediate with azepane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
Benzamide coupling : Use EDC/HOBt-mediated amidation to conjugate the sulfonylated intermediate with 4-carboxybenzamide .
Critical Note : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against kinase targets?
Answer:
Step 1 : Perform molecular docking (using AutoDock Vina) to identify key interactions between the sulfonyl group and kinase ATP-binding pockets .
Step 2 : Synthesize analogs with:
- Azepane ring modifications (e.g., substituents at C2 to alter steric bulk) .
- Thiophene substitutions (e.g., replacing cyano with nitro to enhance electron-withdrawing effects) .
Step 3 : Evaluate inhibitory activity via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) and correlate with computational data .
Data Contradiction Alert : If bioactivity decreases despite favorable docking scores, investigate metabolic stability (e.g., cytochrome P450 metabolism via LC-MS/MS) .
Advanced: How should researchers resolve discrepancies in solubility data reported for this compound?
Answer:
Issue : Conflicting solubility values may arise from:
- Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
- pH dependence : Perform solubility studies in buffered solutions (pH 1.2–7.4) to simulate physiological conditions .
Methodology :
Prepare saturated solutions and quantify dissolved compound via UV-Vis spectroscopy (λ_max ~270 nm).
Compare with computational predictions (e.g., ALOGPS 2.1) and adjust experimental parameters (e.g., co-solvents like PEG-400) .
Advanced: What experimental strategies can validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
Approach 1 : Enzyme kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use varying substrate concentrations and measure IC₅₀ shifts .
Approach 2 : Surface plasmon resonance (SPR) to quantify binding affinity (KD) between the compound and purified enzyme .
Troubleshooting : If activity is lost in cellular assays (vs. in vitro), assess membrane permeability via Caco-2 cell monolayers or PAMPA .
Basic: What analytical techniques are essential for characterizing this compound’s stability under storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere .
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradants via LC-MSⁿ .
- HPLC-UV purity tracking : Monitor peak area % of the parent compound vs. degradation products .
Advanced: How can computational modeling predict off-target interactions of this compound?
Answer:
Pharmacophore screening : Use Schrödinger’s Phase to align the compound’s features with known off-target pharmacophores (e.g., GPCRs, ion channels) .
Molecular dynamics simulations (GROMACS): Simulate binding to non-target proteins over 100 ns to assess stability .
Validation : Compare predictions with HEK293 cell-based calcium flux assays for off-target GPCR activity .
Basic: What are the safety and handling protocols for this compound in laboratory settings?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
